molecular formula C8H7FOS B13246911 2-[(3-Fluorophenyl)sulfanyl]acetaldehyde

2-[(3-Fluorophenyl)sulfanyl]acetaldehyde

Cat. No.: B13246911
M. Wt: 170.21 g/mol
InChI Key: UPKCLYSDGIMTGG-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C8H7FOS It is characterized by the presence of a fluorophenyl group attached to a sulfanylacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 3-fluorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 2-[(3-Fluorophenyl)sulfanyl]acetic acid.

    Reduction: 2-[(3-Fluorophenyl)sulfanyl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(3-Fluorophenyl)sulfanyl]acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)sulfanyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorophenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde
  • 2-[(3-Chlorophenyl)sulfanyl]acetaldehyde
  • 2-[(3-Bromophenyl)sulfanyl]acetaldehyde

Uniqueness

2-[(3-Fluorophenyl)sulfanyl]acetaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7FOS

Molecular Weight

170.21 g/mol

IUPAC Name

2-(3-fluorophenyl)sulfanylacetaldehyde

InChI

InChI=1S/C8H7FOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2

InChI Key

UPKCLYSDGIMTGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCC=O)F

Origin of Product

United States

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